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Compound of Interest

Compound Name: 4-Methylisoxazol-5-amine

CAS No.: 35143-75-0

Cat. No.: B1600767 Get Quote

Executive Summary
4-Methylisoxazol-5-amine (CAS: 14678-02-5) is a critical heterocyclic pharmacophore found

in approved therapeutics such as Leflunomide (anti-rheumatic) and Valdecoxib (COX-2

inhibitor).[1] While the isoxazole ring itself is often synthesized via [3+2] cycloaddition (a "click"

process), the exocyclic primary amine at position 5 presents a unique challenge and

opportunity for late-stage functionalization.[1]

Direct participation of 4-Methylisoxazol-5-amine in Copper-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC) is not possible without derivatization.[1] Furthermore, direct conversion

to an azide via diazotization generates unstable isoxazole-diazonium intermediates, posing

safety risks.[1]

This guide details the "Linker-First" strategy, a validated workflow to convert 4-Methylisoxazol-
5-amine into a "Click-Ready" scaffold. We provide protocols for installing alkyne or azide

handles via high-efficiency amide couplings, followed by standard CuAAC and SuFEx (Sulfur-

Fluoride Exchange) methodologies.[1]
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Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1600767?utm_src=pdf-interest
https://www.benchchem.com/product/b1600767?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/461563
https://pubchem.ncbi.nlm.nih.gov/compound/461563
https://www.benchchem.com/product/b1600767?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/461563
https://pubchem.ncbi.nlm.nih.gov/compound/461563
https://www.benchchem.com/product/b1600767?utm_src=pdf-body
https://www.benchchem.com/product/b1600767?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/461563
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data

Compound Name 4-Methylisoxazol-5-amine

CAS Number 14678-02-5

Molecular Weight 98.10 g/mol

Structure
5-membered heterocyclic ring (isoxazole) with a

methyl group at C4 and amine at C5.[1][2][3][4]

Reactivity

Nucleophilic primary amine (

).[1] Reduced nucleophilicity compared to alkyl

amines due to electron-withdrawing nature of

the isoxazole ring.[1]

Solubility
Soluble in DMSO, DMF, Methanol. Sparingly

soluble in water.[1]

Storage 2-8°C, inert atmosphere (hygroscopic).

Mechanism of Action: The "Linker-First" Approach
Because the isoxazole amine is not an azide or alkyne, it serves as the Cargo. To participate in

click chemistry, it must first be functionalized with a "Handle."
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Figure 1: The "Linker-First" workflow transforms the amine into a click-ready species via amide

coupling, avoiding unstable diazonium intermediates.
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Experimental Protocols
Protocol A: Installing an Alkyne Handle (Amidation)
Objective: To attach a terminal alkyne to the isoxazole amine, enabling subsequent reaction

with azides. Reagents: 4-Pentynoic acid, HATU, DIPEA, DMF.[1]

Rationale: We use 4-pentynoic acid over propargyl bromide.[1] Direct alkylation with propargyl

bromide often leads to over-alkylation (tertiary amines) and mixtures.[1] Amide coupling is self-

limiting and cleaner.[1]

Preparation: Dissolve 4-pentynoic acid (1.1 equiv, 1.1 mmol) in anhydrous DMF (5 mL) in a

round-bottom flask.

Activation: Add HATU (1.1 equiv, 1.1 mmol) and DIPEA (2.0 equiv, 2.0 mmol). Stir at Room

Temperature (RT) for 10 minutes to form the activated ester.

Coupling: Add 4-Methylisoxazol-5-amine (1.0 equiv, 1.0 mmol) to the mixture.

Reaction: Stir at RT for 4–16 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1][5]

The isoxazole amine spot should disappear.

Workup: Dilute with EtOAc (50 mL). Wash with saturated

(2x), water (1x), and brine (1x).[1]

Purification: Dry over

, concentrate, and purify via flash chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Yield Expectation: 75–85%.[1]

Product:

-(4-methylisoxazol-5-yl)pent-4-ynamide.[1]

Protocol B: Installing an Azide Handle (Amidation)
Objective: To attach an azide group safely, avoiding direct diazotization. Reagents: 2-

Azidoacetic acid (or commercially available NHS-azide linkers), EDC[1]·HCl, HOBt.
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Safety Note: Direct diazotization of 5-aminoisoxazoles yields unstable diazonium salts that can

decompose explosively or undergo ring-opening.[1] This amide route is the authoritative safety

standard.

Preparation: Dissolve 2-azidoacetic acid (1.2 equiv) in anhydrous DCM/DMF (4:1 ratio).

Activation: Add EDC·HCl (1.5 equiv) and HOBt (1.2 equiv).[1] Stir at

for 30 minutes.

Coupling: Add 4-Methylisoxazol-5-amine (1.0 equiv) and DIPEA (2.5 equiv). Allow to warm

to RT.

Reaction: Stir overnight (12–18 h).

Workup: Standard aqueous extraction (as in Protocol A). Avoid heating the crude azide

product above

during rotary evaporation.[1]

Protocol C: The "Click" Reaction (CuAAC)
Objective: Reacting the Alkyne-functionalized isoxazole (from Protocol A) with a target Azide.[1]

Setup: In a small vial, dissolve the Alkyne-Isoxazole (1.0 equiv) and the target Azide (1.0

equiv) in

(1:1, 2 mL).

Catalyst Prep: Premix

(0.1 equiv) and THPTA ligand (0.5 equiv) in water.[1] Add this complex to the reaction vial.

Reduction: Add Sodium Ascorbate (0.5 equiv, freshly prepared 1M aqueous solution). The

solution should turn light yellow/orange.

Incubation: Stir at RT for 2–4 hours.
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Quench: Dilute with water, extract with EtOAc. The triazole product is usually stable and can

be purified via HPLC or column chromatography.

Advanced Application: SuFEx (Sulfur-Fluoride
Exchange)[1]
SuFEx is a next-generation click chemistry tailored for sulfonamide formation.[1] 4-
Methylisoxazol-5-amine is an ideal nucleophile for this reaction, mimicking the synthesis of

Sulfamethoxazole.[1]
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Figure 2: SuFEx pathway.[1] The amine displaces fluoride from the sulfonyl center, creating a

robust sulfonamide bond.

SuFEx Protocol:

Mix: Combine 4-Methylisoxazol-5-amine (1.0 equiv) and the Sulfonyl Fluoride partner (1.1

equiv) in Acetonitrile.

Catalyst: Add DBU (1.2 equiv).

Conditions: Stir at RT for 1–2 hours. The reaction is typically very fast.

Purification: Concentrate and purify via silica gel. SuFEx products are highly stable against

hydrolysis.[1]
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Troubleshooting & Critical Parameters
Issue Probable Cause Solution

Low Yield (Amide Coupling)
Low nucleophilicity of

isoxazole amine.[1]

Use stronger coupling agents

(HATU over EDC).[1] Increase

temperature to

if stable. Use acid chlorides

instead of acids if possible.

Ring Opening
Harsh basic conditions (e.g.,

NaOH, heating).

Isoxazoles are base-sensitive.

[1] Stick to non-nucleophilic

organic bases (DIPEA, TEA)

and avoid strong aqueous

bases at high heat.

No Reaction (CuAAC)
Catalyst oxidation (

).[1]

Ensure fresh Sodium

Ascorbate is used.[1] Degas

solvents with Nitrogen/Argon

before mixing.[1]

Precipitation Poor solubility of isoxazole.

Add small amounts of DMSO

(up to 10%) to the

aqueous/organic click mixture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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